molecular formula C25H27N3O4S B11176234 N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-methylbenzamide

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-methylbenzamide

Cat. No.: B11176234
M. Wt: 465.6 g/mol
InChI Key: NHXTYUJFGUFQKO-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-methylbenzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the field of neuroprotection and neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-(2-methoxyphenyl)piperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminobenzamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-methylbenzamide involves its interaction with specific molecular targets in the brain. It is believed to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-methylbenzamide stands out due to its specific sulfonyl and benzamide functional groups, which contribute to its unique pharmacological profile. Its ability to inhibit acetylcholinesterase and its potential neuroprotective effects make it a promising candidate for further research and development.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-2-methylbenzamide

InChI

InChI=1S/C25H27N3O4S/c1-19-7-3-4-8-22(19)25(29)26-20-11-13-21(14-12-20)33(30,31)28-17-15-27(16-18-28)23-9-5-6-10-24(23)32-2/h3-14H,15-18H2,1-2H3,(H,26,29)

InChI Key

NHXTYUJFGUFQKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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